molecular formula C6H11NO4 B13858472 N-Acetyl-D3-L-threonine-2,3-D2

N-Acetyl-D3-L-threonine-2,3-D2

Cat. No.: B13858472
M. Wt: 166.19 g/mol
InChI Key: PEDXUVCGOLSNLQ-BGYKJDKJSA-N
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Description

N-Acetyl-D3-L-threonine-2,3-D2 is a labelled derivative of Acetyl-L-threonine, which belongs to the class of N-acyl-L-alpha-amino acids. This compound is characterized by the presence of deuterium atoms, making it useful in various scientific research applications, particularly in the field of stable isotope labelling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-D3-L-threonine-2,3-D2 typically involves the acetylation of L-threonine using deuterated acetic anhydride in the presence of a base. The reaction conditions are carefully controlled to ensure the incorporation of deuterium atoms at specific positions on the threonine molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired level of deuterium incorporation and product purity.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D3-L-threonine-2,3-D2 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-Acetyl-D3-L-threonine-2,3-D2 has a wide range of scientific research applications, including:

    Chemistry: Used as a stable isotope-labelled compound for studying reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Applied in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Acetyl-D3-L-threonine-2,3-D2 involves its incorporation into biochemical pathways where it acts as a tracer. The deuterium atoms provide a distinct signature that can be detected using mass spectrometry, allowing researchers to track the compound’s movement and transformation within biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-threonine: The non-deuterated version of the compound.

    N-Acetyl-D3-L-threonine: A partially deuterated variant.

    N-Acetyl-D3-L-threonine-2,3-D2: The fully deuterated version discussed here.

Uniqueness

This compound is unique due to its high level of deuterium incorporation, which enhances its utility in stable isotope labelling studies. This makes it particularly valuable for precise and accurate tracing in complex biochemical and chemical systems.

Properties

Molecular Formula

C6H11NO4

Molecular Weight

166.19 g/mol

IUPAC Name

(2S,3R)-2,3-dideuterio-3-hydroxy-2-[(2,2,2-trideuterioacetyl)amino]butanoic acid

InChI

InChI=1S/C6H11NO4/c1-3(8)5(6(10)11)7-4(2)9/h3,5,8H,1-2H3,(H,7,9)(H,10,11)/t3-,5+/m1/s1/i2D3,3D,5D

InChI Key

PEDXUVCGOLSNLQ-BGYKJDKJSA-N

Isomeric SMILES

[2H][C@@](C)([C@@]([2H])(C(=O)O)NC(=O)C([2H])([2H])[2H])O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C)O

Origin of Product

United States

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